

An In-depth Technical Guide to the Kinase Selectivity Profile of G-5555

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: G-5555

Cat. No.: B607583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the kinase selectivity profile of **G-5555**, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). The information presented herein is intended to support research and drug development efforts by providing detailed data on its target engagement, off-target activities, and the methodologies used for its characterization.

Introduction

G-5555 is a high-affinity, orally bioavailable small molecule inhibitor targeting Group I PAKs, which include PAK1, PAK2, and PAK3.^{[1][2]} These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and motility, making them attractive targets in oncology. **G-5555** was developed to improve upon earlier compounds by optimizing for potency, selectivity, and pharmacokinetic properties, including reduced hERG channel activity.^[3] This guide summarizes the key quantitative data, experimental protocols, and relevant signaling pathways associated with **G-5555**.

Quantitative Kinase Selectivity Profile

G-5555 demonstrates high potency for its primary target, PAK1, with a dissociation constant (K_i) of 3.7 nM.^{[4][5]} Its selectivity was rigorously assessed against a large panel of kinases, revealing a highly selective profile.

Table 1: Inhibitory Activity of G-5555 against Primary Targets and Key Off-Targets

Target Kinase	Inhibition Constant (Ki)	IC50	Notes
PAK1	3.7 nM[1][4][5]	-	Primary Target
PAK2	11 nM[1][4][5]	11 nM[4]	Group I PAK Family Member
PAK3	-	-	Group I PAK Family Member; inhibited >70% at 0.1 µM[3]
SIK2	-	9 nM[4]	Off-Target
KHS1	-	10 nM[4]	Off-Target
MST4	-	20 nM[4]	Off-Target
YSK1	-	34 nM[4]	Off-Target
MST3	-	43 nM[4]	Off-Target
Lck	-	52 nM[4]	Off-Target
pMEK (Cellular)	-	69 nM[2]	Functional cellular assay measuring downstream target inhibition
hERG Channel	-	>10 µM[4][5]	Negligible activity, indicating low risk of cardiac toxicity

Kinome-wide Selectivity Screening

In a broad screening panel of 235 kinases, **G-5555** was tested at a concentration of 0.1 µM. It demonstrated excellent selectivity, inhibiting only eight kinases other than PAK1 by more than 70% at this concentration.[3][4] This focused activity highlights its specificity for the intended targets with minimal off-target engagement at effective concentrations.

Experimental Protocols

The characterization of **G-5555** involved a series of biochemical and cell-based assays to determine its potency, selectivity, and functional effects.

Biochemical Kinase Inhibition Assay

- Objective: To determine the direct inhibitory activity of **G-5555** against purified kinases.
- Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was utilized.
[6]
 - Components: The assay mixture contained the purified kinase target (e.g., PAK1), a FRET peptide substrate (Ser/Thr19) labeled with Coumarin and Fluorescein, and ATP.[6]
 - Procedure: **G-5555** at varying concentrations was incubated with the kinase and substrate. The reaction was initiated by the addition of ATP.
 - Detection: Kinase activity leads to phosphorylation of the peptide substrate, causing a conformational change that disrupts FRET. The resulting change in the fluorescence signal was measured to quantify the rate of phosphorylation.
 - Analysis: IC₅₀ values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. K_i values were subsequently determined from these measurements.

Cellular Target Engagement Assay (pMEK Assay)

- Objective: To confirm that **G-5555** can engage and inhibit PAK1/2 in a cellular context by measuring the phosphorylation of a known downstream substrate.
- Methodology: The assay measured the inhibition of phosphorylation of MEK1 at serine 298 (S298), a direct substrate of PAK1/2.[3][5]
 - Cell Line: EBC-1, a non-small cell lung cancer cell line, was used for this assay.[3]
 - Procedure: EBC-1 cells were treated with various concentrations of **G-5555** for a specified duration.

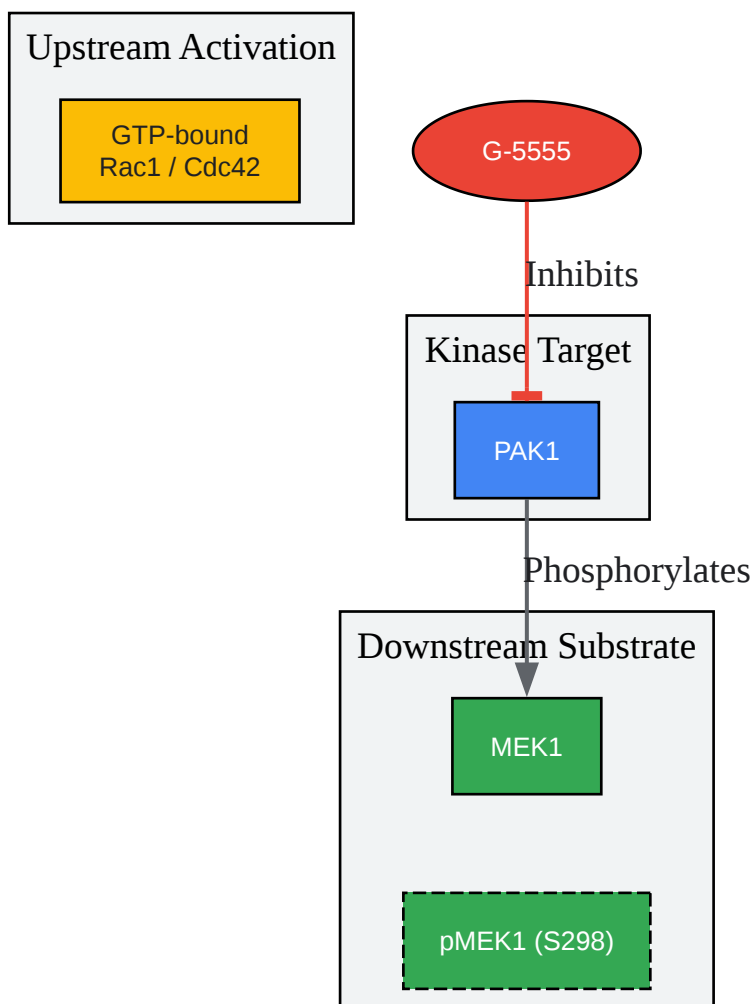
- Detection: Following treatment, cell lysates were prepared, and the levels of phosphorylated MEK1 (pMEK S298) and total MEK1 were quantified using a sensitive immunoassay, such as ELISA or Western Blot.
- Analysis: The ratio of pMEK to total MEK was calculated, and the IC₅₀ value was determined by plotting the percentage of inhibition of MEK1 phosphorylation against the **G-5555** concentration.

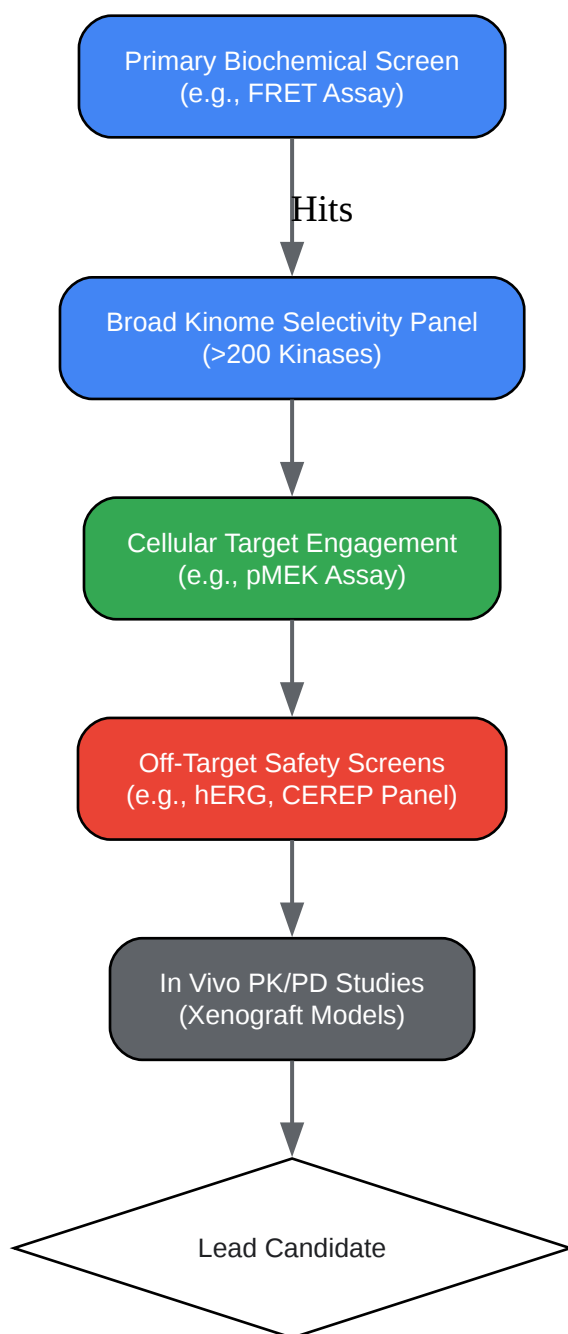
hERG Channel Activity Assay

- Objective: To assess the potential for off-target effects on the hERG potassium channel, which is associated with cardiac arrhythmia.
- Methodology: A patch-clamp electrophysiology assay was performed.[\[4\]](#)[\[5\]](#)
 - System: Whole-cell patch-clamp recordings were performed on cells stably expressing the hERG channel.
 - Procedure: Cells were exposed to **G-5555** at a high concentration (e.g., 10 μ M).
 - Detection: The hERG channel current was measured before and after the application of the compound.
 - Analysis: The percentage of inhibition of the hERG current was calculated to determine the IC₅₀, which for **G-5555** was found to be greater than 10 μ M, indicating a low risk of this off-target effect.[\[4\]](#)[\[5\]](#)

Signaling Pathway and Mechanism of Action

G-5555 functions as an ATP-competitive inhibitor of Group I PAKs. These kinases are activated by small GTPases, Rac1 and Cdc42, and act as key effectors in multiple signaling cascades. One well-characterized downstream substrate of PAK1 is MEK1, a component of the MAPK/ERK pathway. By inhibiting PAK1, **G-5555** prevents the phosphorylation of MEK1 at S298, thereby modulating downstream signaling involved in cell growth and survival.[\[5\]](#)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G-5555 | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Probe G-5555 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Kinase Selectivity Profile of G-5555]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607583#kinase-selectivity-profile-of-g-5555]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com